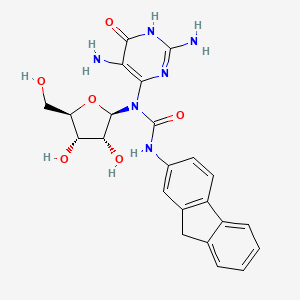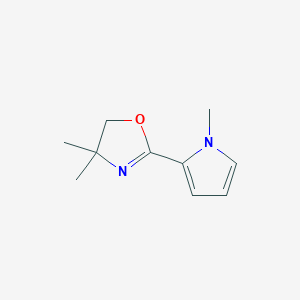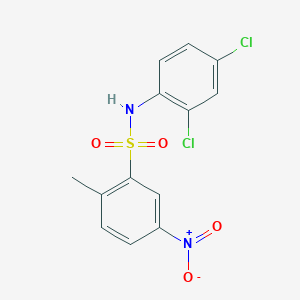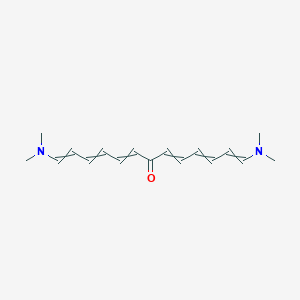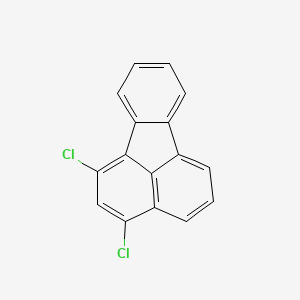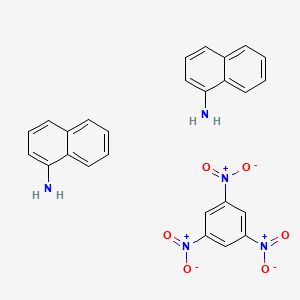
Naphthalen-1-amine;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-amine;1,3,5-trinitrobenzene is a molecular complex formed by the interaction of naphthalen-1-amine and 1,3,5-trinitrobenzene. Naphthalen-1-amine is an aromatic amine derived from naphthalene, while 1,3,5-trinitrobenzene is a nitro compound known for its electron-withdrawing properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalen-1-amine: It can be synthesized by reducing 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation.
1,3,5-Trinitrobenzene: This compound is typically prepared by the nitration of benzene derivatives. Direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid is one method.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Naphthalen-1-amine can be oxidized to 1-naphthoquinone using chromic acid.
Reduction: 1,3,5-Trinitrobenzene can be reduced to 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: Both components can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Iron, hydrochloric acid, hydrogen with nickel catalyst, sodium borohydride
Nitrating Agents: Nitric acid in fuming sulfuric acid.
Major Products
Oxidation of Naphthalen-1-amine: 1-Naphthoquinone.
Reduction of 1,3,5-Trinitrobenzene: 1,3,5-Triaminobenzene.
Applications De Recherche Scientifique
Naphthalen-1-amine;1,3,5-trinitrobenzene complexes are studied for their unique spectral properties and intermolecular interactions. These complexes are used in:
Chemistry: Studying charge-transfer complexes and their spectral properties.
Biology and Medicine:
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalen-1-amine;1,3,5-trinitrobenzene involves charge-transfer interactions between the electron-rich naphthalen-1-amine and the electron-deficient 1,3,5-trinitrobenzene. These interactions lead to the formation of stable molecular complexes with unique spectral properties . The molecular targets and pathways involved are primarily related to the electron-donating and electron-accepting capabilities of the components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: Another aromatic amine derived from naphthalene.
1-Naphthol: An oxidation product of naphthalen-1-amine.
Naphthalene: The parent hydrocarbon of naphthalen-1-amine.
Aniline: A simpler aromatic amine.
Uniqueness
Naphthalen-1-amine;1,3,5-trinitrobenzene is unique due to its specific charge-transfer interactions and the resulting spectral properties. Unlike simpler aromatic amines or nitro compounds, this complex exhibits distinct intermolecular interactions that are of significant interest in both fundamental and applied research .
Propriétés
Numéro CAS |
85285-35-4 |
|---|---|
Formule moléculaire |
C26H21N5O6 |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
naphthalen-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/2C10H9N.C6H3N3O6/c2*11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2*1-7H,11H2;1-3H |
Clé InChI |
CAMSHCFAZVMZPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N.C1=CC=C2C(=C1)C=CC=C2N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)
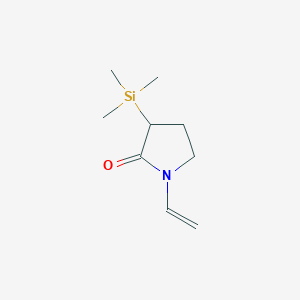
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
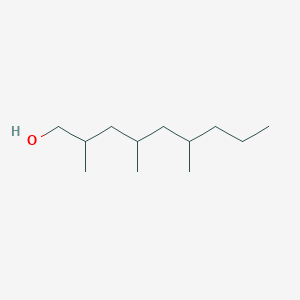
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
